[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate
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Overview
Description
[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate is a complex organic compound with significant biochemical relevance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate involves multiple steps. One common method includes the enzymatic reaction using UDP-xylose synthase from Arabidopsis thaliana, nicotinamide adenine dinucleotide in aqueous phosphate buffer at 25°C, and pH 8. The reaction is typically carried out for 8 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enzymatic synthesis method mentioned above can be scaled up for industrial applications, ensuring the purity and yield required for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction can lead to dephosphorylated compounds.
Scientific Research Applications
Chemistry
In chemistry, [[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate is used as a precursor in the synthesis of various nucleotides and nucleotide analogs .
Biology
In biological research, this compound is essential for studying metabolic pathways and enzyme functions. It serves as a substrate for various enzymatic reactions, helping researchers understand the mechanisms of biochemical processes .
Medicine
Its role in nucleotide synthesis makes it a valuable target for developing antiviral and anticancer drugs .
Industry
In the industrial sector, this compound is used in the production of biochemical reagents and diagnostic tools .
Mechanism of Action
The mechanism of action of [[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate involves its interaction with specific enzymes and molecular targets. It acts as a substrate for enzymes involved in nucleotide synthesis, influencing various biochemical pathways. The molecular targets include enzymes like UDP-xylose synthase, which catalyzes the formation of UDP-xylose from UDP-glucose .
Comparison with Similar Compounds
Similar Compounds
- UDP-glucose
- UDP-galactose
- UDP-arabinose
Uniqueness
[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate is unique due to its specific structure and functional groups, which confer distinct biochemical properties. Unlike similar compounds, it has a unique combination of hydroxyl and phosphoryl groups, making it a versatile substrate for various enzymatic reactions .
Properties
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYRQFJZOKNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O18P4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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